

# Application Note: Chromatographic Peak Identification Using Cetirizine Impurity B

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cetirizine Impurity B*  
*dihydrochloride*

Cat. No.: *B8175922*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cetirizine, a second-generation antihistamine, is widely used for the treatment of allergies. During its synthesis and storage, various impurities can form, which must be identified and quantified to ensure the safety and efficacy of the final drug product. Cetirizine Impurity B, chemically known as (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid, is a known related substance of Cetirizine.<sup>[1][2][3]</sup> The use of a well-characterized reference standard for Cetirizine Impurity B is crucial for accurate peak identification in chromatographic analyses, such as High-Performance Liquid Chromatography (HPLC).<sup>[1]</sup> This application note provides a detailed protocol for utilizing Cetirizine Impurity B as a reference standard for the unambiguous identification of the corresponding peak in a chromatographic profile of a Cetirizine drug substance or product.

## Chemical Information

| Compound              | Chemical Name                                                             | Molecular Formula                                               | Molecular Weight | CAS Number  |
|-----------------------|---------------------------------------------------------------------------|-----------------------------------------------------------------|------------------|-------------|
| Cetirizine            | (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | C <sub>21</sub> H <sub>25</sub> ClN <sub>2</sub> O <sub>3</sub> | 388.89 g/mol     | 83881-51-0  |
| Cetirizine Impurity B | (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid        | C <sub>19</sub> H <sub>21</sub> ClN <sub>2</sub> O <sub>2</sub> | 344.84 g/mol     | 113740-61-7 |

## Principle of Peak Identification

The fundamental principle of chromatographic peak identification using a reference standard involves comparing the retention time of a peak in the sample chromatogram with that of a known impurity standard analyzed under identical chromatographic conditions. Co-elution, where the sample is spiked with the impurity standard, can be employed for definitive confirmation. An increase in the peak area of the suspected impurity peak after spiking confirms its identity.

## Experimental Protocols

This section details the necessary materials, equipment, and procedures for the chromatographic identification of Cetirizine Impurity B.

## Materials and Equipment

- Reference Standards: Cetirizine Hydrochloride, Cetirizine Impurity B certified reference standard.
- Reagents and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Sodium Dihydrogen Phosphate, Tetrabutylammonium Hydrogen Sulfate, Triethylamine, Phosphoric Acid, Water (HPLC grade).

- Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector, analytical balance, volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.

## Chromatographic Conditions

Several HPLC methods have been reported for the analysis of Cetirizine and its related substances. The following table summarizes representative chromatographic conditions. Method 1 is a good starting point for separating Cetirizine and its impurities.

| Parameter          | Method 1                                                                                       | Method 2 (USP Monograph approach)                                                                    | Method 3                                                                     |
|--------------------|------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Column             | Symmetry C18 (or equivalent)                                                                   | Porous silica particles (L3 column), e.g., XBridge HILIC                                             | Primesep 200 (mixed-mode)                                                    |
| Mobile Phase       | A: 50 mM KH <sub>2</sub> PO <sub>4</sub> , B: Acetonitrile (60:40 v/v), pH adjusted to 3.5.[4] | Acetonitrile and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (93:7 v/v).[5] | A: 0.05-0.3% H <sub>3</sub> PO <sub>4</sub> , B: Acetonitrile (Gradient).[6] |
| Flow Rate          | 1.0 mL/min                                                                                     | 1.0 mL/min (can be scaled)                                                                           | 0.5 mL/min                                                                   |
| Detection          | UV at 230 nm or 232 nm.[7][8]                                                                  | UV                                                                                                   | UV at 270 nm.[6]                                                             |
| Column Temperature | 40 °C.[8]                                                                                      | Ambient                                                                                              | Ambient                                                                      |
| Injection Volume   | 10 µL                                                                                          | 20 µL (can be scaled)                                                                                | Not specified                                                                |

## Standard and Sample Preparation

### 1. Standard Solution of Cetirizine Impurity B:

- Accurately weigh about 10 mg of Cetirizine Impurity B reference standard into a 100 mL volumetric flask.

- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
- Further dilute this stock solution with the mobile phase to a working concentration of approximately 2.5 µg/mL.

## 2. Cetirizine Test Sample Solution:

- Accurately weigh and transfer a quantity of the Cetirizine drug substance or powdered tablets equivalent to 50 mg of Cetirizine into a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the mobile phase. This yields a concentration of 500 µg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.

## 3. Spiked Sample Solution:

- To a 10 mL volumetric flask, add 5 mL of the Cetirizine Test Sample Solution (500 µg/mL).
- Add a known volume of the Cetirizine Impurity B stock solution (100 µg/mL) to achieve a final impurity concentration of approximately 2.5 µg/mL after dilution.
- Dilute to volume with the mobile phase.

# Peak Identification Workflow

The following diagram illustrates the logical workflow for identifying an unknown chromatographic peak using the Cetirizine Impurity B reference standard.



[Click to download full resolution via product page](#)

Caption: Workflow for Chromatographic Peak Identification using an Impurity Standard.

## Data Analysis and Interpretation

- **Initial Identification:** Inject the Cetirizine Impurity B standard solution and the Cetirizine test sample solution into the HPLC system. Compare the retention time of the peak obtained from the standard solution with the retention times of all peaks in the sample chromatogram. A peak in the sample having a retention time that matches that of the Impurity B standard is tentatively identified as Cetirizine Impurity B.
- **Confirmation by Spiking:** Inject the spiked sample solution. If the peak tentatively identified as Impurity B increases in area and maintains a single, symmetrical peak shape, its identity is confirmed. No new peak should appear at or near the retention time of Impurity B.

## System Suitability

Before sample analysis, the chromatographic system must meet certain performance criteria. The following are typical system suitability parameters based on USP monograph approaches:

| Parameter                         | Requirement                                                               |
|-----------------------------------|---------------------------------------------------------------------------|
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 for the Cetirizine peak.[9]                             |
| Relative Standard Deviation (RSD) | Not more than 5.0% for replicate injections of the standard solution.[10] |
| Theoretical Plates (N)            | As per the specific validated method, often greater than 2000.            |

## Conclusion

The use of a certified reference standard for Cetirizine Impurity B is an indispensable requirement for the accurate identification and quality control of Cetirizine in pharmaceutical formulations. The protocols and workflow described in this application note provide a robust framework for researchers and analytical scientists to confidently identify Cetirizine Impurity B, ensuring the integrity and safety of the final drug product. Following a systematic approach of retention time matching and confirmation by co-elution (spiking) is critical for definitive peak identification.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cleanchemlab.com [cleanchemlab.com]
- 2. bocsci.com [bocsci.com]
- 3. Cetirizine EP Impurity B (Cetirizine Impurity-B) | 113740-61-7 1000690-91-4(HCl) [alfaomegapharma.com]
- 4. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. HPLC Method for Analysis of Cetirizine | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- To cite this document: BenchChem. [Application Note: Chromatographic Peak Identification Using Cetirizine Impurity B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8175922#how-to-use-cetirizine-impurity-b-for-chromatographic-peak-identification]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)